

N-Boc-thiourea chemical properties and structure

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Compound of Interest

Compound Name: *N*-Boc-thiourea

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An In-depth Technical Guide to **N-Boc-Thiourea**: Chemical Properties, Structure, and Applications

Introduction

N-Boc-thiourea, also known as tert-butyl N-carbamothioylcarbamate, is an organosulfur compound that serves as a valuable reagent and intermediate in organic synthesis.[1][2] Structurally similar to N-Boc-urea, the replacement of the carbonyl oxygen with a sulfur atom imparts distinct chemical properties and reactivity.[3][4] The presence of the tert-butoxycarbonyl (Boc) protecting group enhances its utility, rendering the protected amine stable under a wide range of basic and nucleophilic conditions while allowing for easy deprotection under mild acidic conditions.[5] This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and key applications of **N-Boc-thiourea** for researchers, scientists, and professionals in drug development.

Chemical Structure and Properties

N-Boc-thiourea is a planar molecule featuring a thiourea core protected with a Boc group.[3] The C=S bond distance is approximately 1.71 Å, and the C-N bonds average 1.33 Å.[3] Like other thioureas, it can exist in two tautomeric forms: the thione form, which is predominant, and the thiol (isothiourea) form.[3][4] The Boc group significantly influences the molecule's reactivity and solubility.

Physicochemical and Spectroscopic Data

Quantitative data for **N-Boc-thiourea** are summarized below.

Property	Value	Reference
IUPAC Name	tert-butyl N-carbamothioylcarbamate	[6]
Molecular Formula	C ₆ H ₁₂ N ₂ O ₂ S	[7]
Molecular Weight	176.24 g/mol	
CAS Number	268551-65-1	[1]
Appearance	Solid	
Melting Point	142 °C (decomposes)	[1]
SMILES	CC(C)(C)OC(=O)NC(N)=S	
InChIKey	JKXQTODLIZBUDE-UHFFFAOYSA-N	
Hydrogen Bond Donor Count	2	
Hydrogen Bond Acceptor Count	3	
Rotatable Bond Count	2	[8]

Spectroscopic Properties:

- **Infrared (IR) Spectroscopy:** The IR spectrum of thiourea derivatives provides valuable information on the bonding modes.[9] Key vibrational frequencies include those for N-H stretching, C=S stretching (thione group), and C=N stretching (azomethine group in Schiff base derivatives).[9] For **N-Boc-thiourea**, characteristic peaks would correspond to the N-H, C=O (from the Boc group), and C=S bonds.
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** ¹H-NMR and ¹³C-NMR spectroscopy are used to confirm the structure of synthesized thiourea derivatives.[10][11] In the ¹H-NMR spectrum of **N-Boc-thiourea**, signals corresponding to the protons of the tert-butyl group and the NH protons would be expected.[10] For example, in the related N,N'-di-Boc-thiourea,

the Boc methyl protons appear as a singlet around δ 1.57 ppm, and the NH protons appear as a broad singlet.[\[12\]](#)

Experimental Protocols

Detailed methodologies for the synthesis of **N-Boc-thiourea** and its application in guanidine synthesis are provided below.

Protocol 1: Synthesis of N-Boc-Thiourea

A primary method for synthesizing **N-Boc-thiourea** involves the reaction of thiourea with di-tert-butyl dicarbonate (Boc₂O).[\[5\]](#) This reaction is typically performed in the presence of a base.[\[5\]](#)

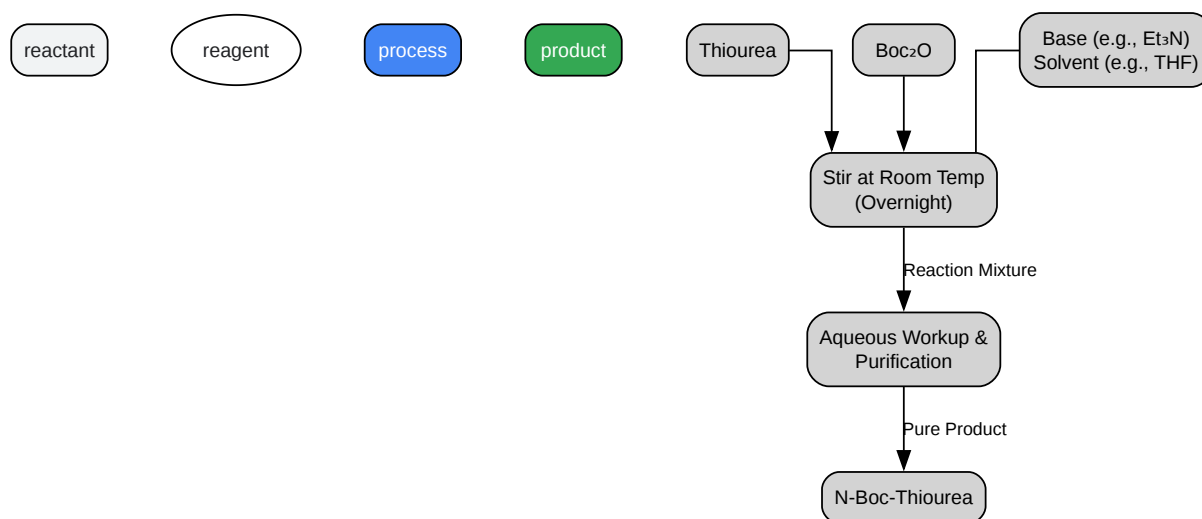
Materials:

- Thiourea
- Di-tert-butyl dicarbonate (Boc₂O)
- Triethylamine (Et₃N) or similar base
- Solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))
- Deionized water
- Brine solution
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer, dissolve thiourea (1 equivalent) in the chosen organic solvent.
- Add triethylamine (1.1 equivalents) to the solution and stir.
- Slowly add a solution of di-tert-butyl dicarbonate (1 equivalent) in the same solvent to the reaction mixture at room temperature.

- Stir the mixture overnight at room temperature to ensure the reaction goes to completion.
- Quench the reaction by adding deionized water.
- Transfer the mixture to a separatory funnel and extract the aqueous phase with an organic solvent (e.g., ethyl acetate).
- Combine the organic layers and wash sequentially with brine and water.
- Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate.
- Filter the drying agent and remove the solvent under reduced pressure to yield the crude product.
- Purify the crude product by recrystallization or column chromatography to obtain pure **N-Boc-thiourea** as a solid.



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Caption: General workflow for the synthesis of **N-Boc-thiourea**.

Protocol 2: Synthesis of N,N'-Di-Boc-Protected Guanidines

N,N'-di-Boc-thiourea is a common precursor for synthesizing protected guanidines.^[12] The process involves the activation of the thiourea and subsequent reaction with an amine.^[13]

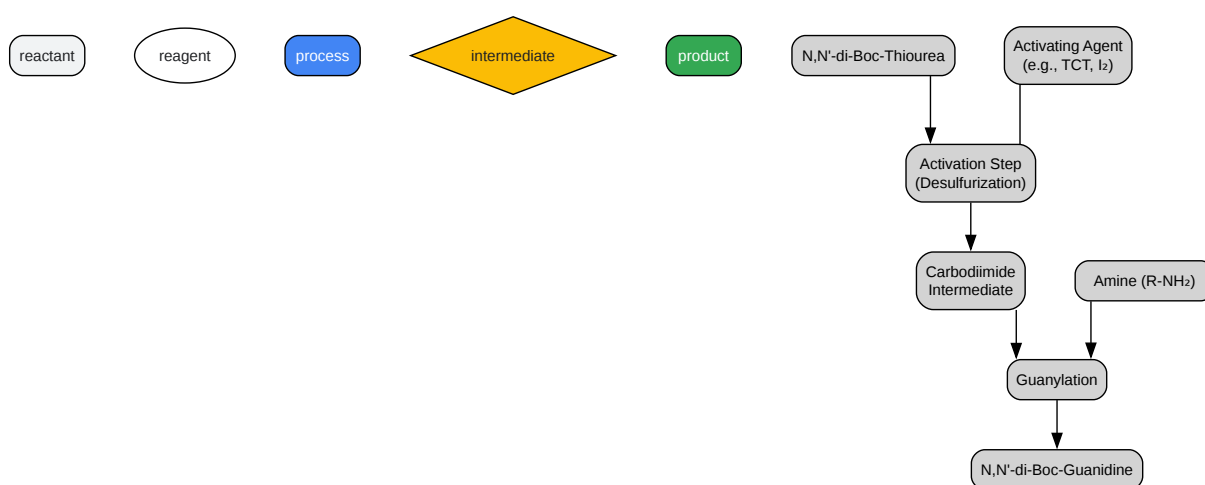
Materials:

- N,N'-di-Boc-thiourea
- Primary or secondary amine
- Activating agent (e.g., Mukaiyama's reagent, cyanuric chloride (TCT), or I₂/TBHP)^[13]
- Base (if required by the activation method)
- Anhydrous solvent (e.g., DCM, THF)

Procedure:

- Dissolve N,N'-di-Boc-thiourea (1 equivalent) in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
- Add the activating agent (e.g., cyanuric chloride, 1 equivalent) to the solution and stir for the recommended time to form the activated intermediate (a carbodiimide).^[13]
- In a separate flask, dissolve the desired amine (1 equivalent) in the same anhydrous solvent.
- Slowly add the amine solution to the activated thiourea mixture.
- Allow the reaction to proceed at room temperature or with gentle heating until completion, monitoring by TLC.
- Upon completion, filter any solid byproducts.
- Wash the filtrate with an appropriate aqueous solution (e.g., saturated sodium bicarbonate, brine).

- Dry the organic layer over an anhydrous drying agent.
- Remove the solvent under reduced pressure.
- Purify the resulting N,N'-di-Boc-protected guanidine by column chromatography.



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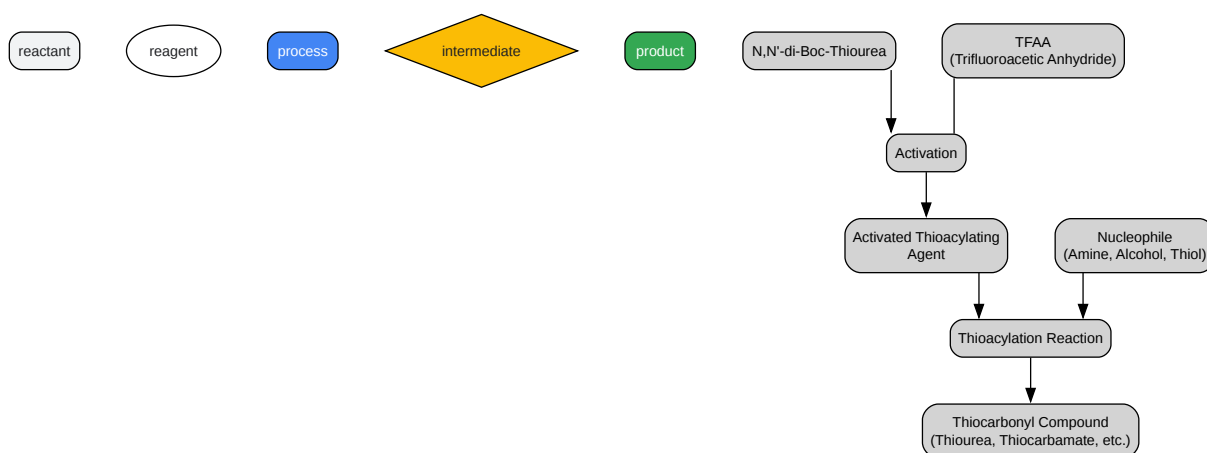
Caption: Workflow for the synthesis of protected guanidines.

Applications in Research and Drug Development

Thiourea derivatives are significant in medicinal chemistry due to their wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[14][15][16] The N-Boc protected variant is a key building block in the synthesis of more complex molecules.

Thioacylating Agent

Stable and readily available N,N'-di-Boc-thiourea can be used as a mild thioacylating agent.[17] [18] When activated with an electrophilic reagent like trifluoroacetic acid anhydride (TFAA), it can efficiently thioacylate various nucleophiles, including amines, alcohols, and thiols.[5][17] This method provides a versatile pathway to thioureas, thiocarbamates, and dithiocarbamates, avoiding the harsh conditions and toxic reagents associated with traditional methods.[17]



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Caption: General workflow for thioacylation reactions.

Precursor to Heterocycles and Guanidines

Thiourea and its derivatives are fundamental building blocks for synthesizing a wide array of heterocyclic compounds, such as pyrimidines and thiazoles.[3] The Boc-protected form allows for controlled reactions in multi-step syntheses.[5] For instance, **N-Boc-thiourea** derivatives can undergo cycloisomerization reactions.[19] Furthermore, as detailed in Protocol 2, they are

extensively used to prepare protected guanidines, which are important structural motifs in many biologically active molecules.[13][18]

Role in Organocatalysis

The thiourea moiety is an effective hydrogen-bond donor, a property exploited in organocatalysis.[4] Chiral **N-Boc-thiourea** derivatives have been developed as catalysts for various asymmetric reactions, such as the enantioselective hydrophosphonylation of N-Boc imines and nitro-Mannich reactions.[20][21] In these systems, the thiourea group activates the electrophile through hydrogen bonding, enabling stereocontrolled bond formation.[21]

Safety and Handling

While **N-Boc-thiourea** is a valuable reagent, proper safety precautions are essential.

- Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[22] For handling the solid, a dust mask is recommended.
- Handling: Handle in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust.[22][23] Avoid contact with skin and eyes.[22]
- Storage: Store in a tightly closed container in a cool, dry place.[22]
- Hazards: May cause skin sensitization. The GHS classification for the parent compound, thiourea, includes warnings for being harmful if swallowed, suspected of causing cancer, and suspected of damaging fertility or the unborn child.[22][24] Users should consult the specific Safety Data Sheet (SDS) for **N-Boc-thiourea** before use.[25]

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